molecular formula C22H40N2 B086496 N,N'-Bis(1-ethyl-3-methylpentyl)-p-phenylenediamine CAS No. 139-60-6

N,N'-Bis(1-ethyl-3-methylpentyl)-p-phenylenediamine

Cat. No.: B086496
CAS No.: 139-60-6
M. Wt: 332.6 g/mol
InChI Key: JUHXTONDLXIGGK-UHFFFAOYSA-N
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Description

N,N’-Bis(1-ethyl-3-methylpentyl)-p-phenylenediamine, also known as 1,4-benzenediamine, N,N’-bis(1-ethyl-3-methylpentyl)-, is a chemical compound with the molecular formula C22H38N2. It is a derivative of p-phenylenediamine, where the hydrogen atoms on the nitrogen atoms are replaced by 1-ethyl-3-methylpentyl groups. This compound is known for its applications in various industrial and scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(1-ethyl-3-methylpentyl)-p-phenylenediamine typically involves the reaction of p-phenylenediamine with 1-ethyl-3-methylpentyl halides under basic conditions. The reaction is carried out in an organic solvent such as toluene or dichloromethane, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of N,N’-Bis(1-ethyl-3-methylpentyl)-p-phenylenediamine may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can further improve the production process. The final product is typically purified by distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(1-ethyl-3-methylpentyl)-p-phenylenediamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: It can be reduced to form the corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the 1-ethyl-3-methylpentyl groups can be replaced by other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve alkyl halides or aryl halides as reagents, with bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the reaction.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various alkyl or aryl substituted derivatives.

Scientific Research Applications

N,N’-Bis(1-ethyl-3-methylpentyl)-p-phenylenediamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized as an additive in rubber and plastic manufacturing to enhance the properties of the final products.

Mechanism of Action

The mechanism of action of N,N’-Bis(1-ethyl-3-methylpentyl)-p-phenylenediamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N,N’-Bis(1-ethyl-3-methylpentyl)-p-phenylenediamine can be compared with other similar compounds, such as:

  • N,N’-Bis(1-ethyl-3-methylbutyl)-p-phenylenediamine
  • N,N’-Bis(1-ethyl-3-methylhexyl)-p-phenylenediamine
  • N,N’-Bis(1-ethyl-3-methylheptyl)-p-phenylenediamine

These compounds share similar structural features but differ in the length and branching of the alkyl groups attached to the nitrogen atoms. The uniqueness of N,N’-Bis(1-ethyl-3-methylpentyl)-p-phenylenediamine lies in its specific alkyl substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

1-N,4-N-bis(5-methylheptan-3-yl)benzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H40N2/c1-7-17(5)15-19(9-3)23-21-11-13-22(14-12-21)24-20(10-4)16-18(6)8-2/h11-14,17-20,23-24H,7-10,15-16H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUHXTONDLXIGGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC(CC)NC1=CC=C(C=C1)NC(CC)CC(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H40N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3051703
Record name N,N'-Bis(5-methylheptan-3-yl)benzene-1,4-diamine
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Molecular Weight

332.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139-60-6
Record name N1,N4-Bis(1-ethyl-3-methylpentyl)-1,4-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139-60-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eastozone 31
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Benzenediamine, N1,N4-bis(1-ethyl-3-methylpentyl)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N,N'-Bis(5-methylheptan-3-yl)benzene-1,4-diamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-bis(1-ethyl-3-methylpentyl)-p-phenylenediamine
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Record name N,N'-BIS(1-ETHYL-3-METHYLPENTYL)-P-PHENYLENEDIAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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